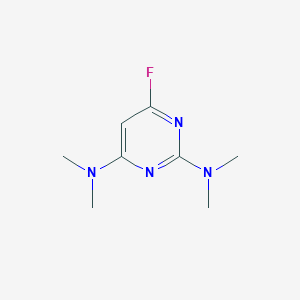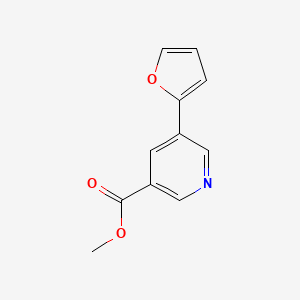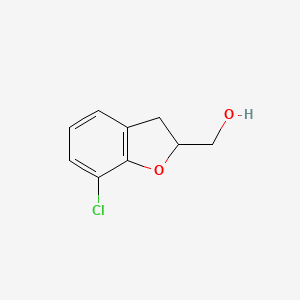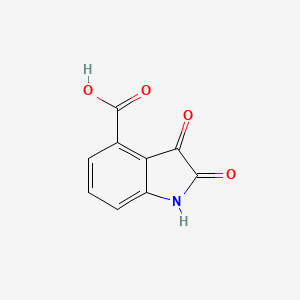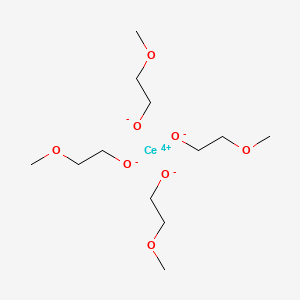
cerium(4+);2-methoxyethanolate
Overview
Description
cerium(4+);2-methoxyethanolate, is a chemical compound that consists of cerium in its +4 oxidation state complexed with methoxyethoxide ligands. This compound is typically dissolved in methoxyethanol, a solvent that helps stabilize the cerium complex. Cerium(IV) methoxyethoxide is known for its reactivity and is used in various scientific and industrial applications, particularly in the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(IV) methoxyethoxide can be synthesized through the reaction of cerium(IV) chloride with sodium methoxyethoxide in methoxyethanol. The reaction typically proceeds under an inert atmosphere to prevent oxidation or hydrolysis of the reactants and products. The general reaction is as follows:
CeCl4+4NaOCH2CH2OCH3→Ce(OCH2CH2OCH3)4+4NaCl
Industrial Production Methods
In industrial settings, the production of cerium(IV) methoxyethoxide involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cerium(IV) methoxyethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form cerium dioxide (CeO₂) and methoxyethanol.
Oxidation-Reduction: Can act as an oxidizing agent due to the high oxidation state of cerium.
Substitution: Ligands can be substituted with other alkoxides or organic ligands.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation-Reduction: Reducing agents such as hydrogen or organic reducing agents.
Substitution: Other alkoxides or organic ligands under inert atmosphere.
Major Products Formed
Hydrolysis: Cerium dioxide (CeO₂) and methoxyethanol.
Oxidation-Reduction: Reduced cerium species and oxidized products of the reducing agent.
Substitution: New cerium complexes with substituted ligands.
Scientific Research Applications
Cerium(IV) methoxyethoxide is used in various scientific research applications, including:
Material Science: Synthesis of cerium dioxide aerogels and cryogels with high surface areas, which are used in catalysis and as adsorbents.
Chemistry: As a precursor for the preparation of other cerium compounds and as an oxidizing agent in organic synthesis.
Biology and Medicine: Potential use in the development of cerium-based nanoparticles for biomedical applications, such as drug delivery and imaging.
Industry: Used in the production of advanced ceramics and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of cerium(IV) methoxyethoxide involves its ability to undergo hydrolysis and oxidation-reduction reactions. In hydrolysis, the compound reacts with water to form cerium dioxide and methoxyethanol. In oxidation-reduction reactions, cerium(IV) methoxyethoxide can oxidize various substrates, leading to the formation of reduced cerium species and oxidized products. The high oxidation state of cerium allows it to participate in these reactions effectively.
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) isopropoxide: Another cerium alkoxide with similar reactivity but different solubility and stability properties.
Cerium(IV) tert-butoxide: Known for its use in organic synthesis as an oxidizing agent.
Cerium(IV) nitrate: A common cerium compound used in various chemical reactions and industrial applications.
Uniqueness
Cerium(IV) methoxyethoxide is unique due to its solubility in methoxyethanol and its ability to form high-surface-area cerium dioxide aerogels and cryogels. These properties make it particularly useful in material science and catalysis applications.
Properties
IUPAC Name |
cerium(4+);2-methoxyethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O2.Ce/c4*1-5-3-2-4;/h4*2-3H2,1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRALIVAHBLZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].COCC[O-].COCC[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28CeO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611339 | |
| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876107-33-4 | |
| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


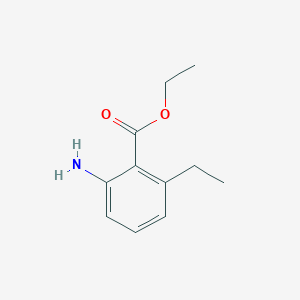
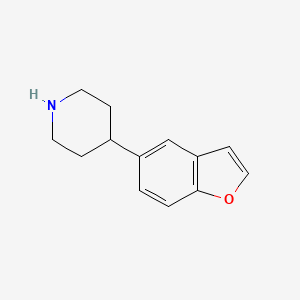
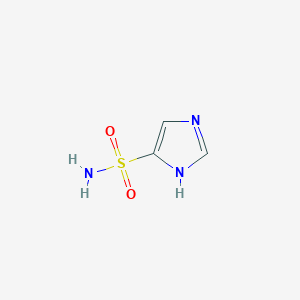


![N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine](/img/structure/B1629170.png)

